(2S,3R,4S,5S,6R)-2-[(1S,2S,3R,4S,6R)-3-[(2R,3R,6S)-6-(aminomethyl)-3-azanyl-oxan-2-yl]oxy-4,6-bis(azanyl)-2-oxidanyl-cyclohexyl]oxy-4-azanyl-6-(hydroxymethyl)oxane-3,5-diol sulfate
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Overview
Description
Dibekacin sulfate is an aminoglycoside antibiotic, which is a semisynthetic derivative of kanamycin. It was developed by Hamao Umezawa and collaborators for Meiji Seika. This compound is known for its broad-spectrum antimicrobial properties and is particularly effective against gram-negative bacteria and staphylococcus species .
Preparation Methods
Dibekacin sulfate is synthesized from kanamycin B. The preparation process involves the removal of the 3’ and 4’ hydroxyl groups from kanamycin B, resulting in the formation of 3’,4’-dideoxykanamycin B, which is then converted to dibekacin . Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) and column chromatography with weakly acidic cation exchange resin to isolate and purify the compound .
Chemical Reactions Analysis
Dibekacin sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Dibekacin sulfate can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dibekacin sulfate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of aminoglycoside antibiotics.
Biology: Dibekacin sulfate is used in microbiological research to study bacterial resistance mechanisms and the effects of antibiotics on bacterial cells.
Medicine: It is used to treat bacterial infections, particularly those caused by gram-negative bacteria and staphylococcus species. .
Mechanism of Action
Dibekacin sulfate exerts its effects by binding to the bacterial 30S ribosomal subunit, inhibiting protein synthesis. This binding interferes with the decoding site of the ribosome, causing misreading of mRNA and the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of nonfunctional or toxic proteins, ultimately leading to bacterial cell death .
Comparison with Similar Compounds
Dibekacin sulfate is similar to other aminoglycoside antibiotics such as sisomicin and netilmicin. it has unique properties that distinguish it from these compounds:
Sisomicin: A naturally occurring aminoglycoside produced by Micromonospora inyoensis.
Netilmicin: A semisynthetic aminoglycoside that has a broader antibacterial spectrum than gentamicin and is resistant to inactivation by certain bacterial enzymes.
Dibekacin sulfate is particularly effective against certain strains of bacteria that are resistant to other aminoglycosides, making it a valuable addition to the arsenal of antibiotics .
Properties
Molecular Formula |
C18H37N5O12S-2 |
---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfate |
InChI |
InChI=1S/C18H37N5O8.H2O4S/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18;1-5(2,3)4/h6-18,24-27H,1-5,19-23H2;(H2,1,2,3,4)/p-2/t6-,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+;/m0./s1 |
InChI Key |
GXKUKBCVZHBTJW-USXQJGOZSA-L |
Isomeric SMILES |
C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)N)N.[O-]S(=O)(=O)[O-] |
Canonical SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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